molecular formula C10H16N2O2 B13755813 1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl- CAS No. 72066-78-5

1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl-

Cat. No.: B13755813
CAS No.: 72066-78-5
M. Wt: 196.25 g/mol
InChI Key: STJUHIUVWHDFMZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and two dimethylamino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine can be synthesized through the reaction of 2,5-dimethoxybenzene-1,4-diamine with dimethyl sulfate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through substitution reactions. Recent studies have highlighted its role in synthesizing complex heterocyclic compounds that exhibit biological activity. For instance, it can be utilized to create N,N-dimethyl enaminones, which are valuable intermediates in the production of diverse pharmaceuticals .

Research indicates that derivatives of 1,4-benzenediamine possess significant biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Potential : Investigations into the anticancer properties of these compounds have revealed promising results, with some derivatives demonstrating the ability to induce apoptosis in cancer cells .

Material Science

In materials science, 1,4-benzenediamine derivatives are explored for their application in developing high-performance polymers and coatings. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength. Additionally, it is used in the formulation of dyes and pigments due to its ability to form stable colored complexes with metal ions .

Case Study 1: Synthesis of Heterocyclic Compounds

A study focused on the synthesis of novel heterocyclic compounds using 1,4-benzenediamine as a precursor demonstrated its effectiveness in producing compounds with enhanced biological activity. The reaction involved coupling with diazonium salts to yield arylhydrazone derivatives that exhibited significant antimicrobial activity .

CompoundYield (%)Biological Activity
Arylhydrazone Derivative 185%Antibacterial
Arylhydrazone Derivative 278%Anticancer

Case Study 2: Polymer Development

Another research project investigated the incorporation of 1,4-benzenediamine into epoxy resin formulations. The results indicated improved thermal properties and mechanical strength compared to traditional epoxy systems. The modified resins showed a glass transition temperature increase of approximately 20°C .

PropertyTraditional EpoxyModified Epoxy
Glass Transition Temperature (°C)6080
Tensile Strength (MPa)5070

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzene-1,4-diamine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2,5-Dimethoxybenzene-1,4-diamine: Lacks the dimethylamino groups, affecting its biological activity and applications.

Uniqueness

2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl- (commonly referred to as "dimethoxybenzene diamine") is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16N2O2
  • CAS Number : 174887
  • Molecular Weight : 196.25 g/mol

Biological Activity Overview

The biological activity of 1,4-benzenediamine derivatives has been studied primarily in the context of their antimicrobial and anticancer properties. The following sections detail specific activities and findings from various studies.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,4-benzenediamine derivatives. For instance:

  • Study Findings : A study reported that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .
  • Table 1: Antibacterial Activity Against Various Strains
Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Dimethoxybenzene diamineStaphylococcus aureus32 µg/mL
Dimethoxybenzene diamineEscherichia coli64 µg/mL

Anticancer Properties

The anticancer potential of 1,4-benzenediamine derivatives has been explored in several research contexts:

  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of topoisomerase enzymes, which are crucial for DNA replication .
  • Case Study : In a recent study on human cancer cell lines, dimethoxybenzene diamine demonstrated IC50 values ranging from 10 to 50 µM depending on the cell type. The study concluded that the compound's efficacy was linked to its ability to modulate signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Enzyme Targets : Studies have identified its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's .
  • Table 2: Enzyme Inhibition Potency
EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)25.5
Butyrylcholinesterase (BChE)30.2

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicological Studies : Preliminary studies indicate that at high concentrations, dimethoxybenzene diamine may exhibit cytotoxic effects on non-target cells. Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications .

Properties

CAS No.

72066-78-5

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2,5-dimethoxy-1-N,1-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C10H16N2O2/c1-12(2)8-6-9(13-3)7(11)5-10(8)14-4/h5-6H,11H2,1-4H3

InChI Key

STJUHIUVWHDFMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)OC)N)OC

Origin of Product

United States

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